4-(4-BOC-Aminophenyl)picolinic acid
Description
4-(4-BOC-Aminophenyl)picolinic acid is a picolinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 4-position of the pyridine ring. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for subsequent functionalization. This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the development of protease inhibitors, kinase-targeted therapies, and metal-chelating agents. Its structure combines the metal-binding capacity of picolinic acid with the steric and electronic modulation provided by the BOC-aminophenyl substituent.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)12-8-9-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQPBLBUNUJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step forms 4-(BOC-amino)phenyl.
Coupling with Picolinic Acid: The protected 4-(BOC-amino)phenyl is then coupled with picolinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
4-(4-BOC-Aminophenyl)picolinic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Coupling: DCC and DMAP for amide formation.
Major Products:
Deprotection: 4-Aminophenylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amides or esters of this compound.
Scientific Research Applications
Chemistry:
4-(4-BOC-Aminophenyl)picolinic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their pharmacological properties.
Industry:
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)picolinic acid depends on its specific application. For instance, if used as a drug intermediate, its mechanism would be related to the final active compound. Generally, the picolinic acid moiety can interact with metal ions, potentially affecting biological pathways involving metal ion transport and homeostasis.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance the electron density of the pyridine ring, whereas the BOC group’s electron-withdrawing nature may modulate acidity and metal-binding affinity .
Physicochemical Properties
Solubility and Polarity
- This compound: Predicted low aqueous solubility due to hydrophobic BOC group; soluble in organic solvents (e.g., DMF, DCM) .
- 4-(Hydroxymethyl)picolinic acid : Higher aqueous solubility (~50 mg/mL in water) due to polar hydroxymethyl group.
- 4-(4-Methoxyphenyl)picolinic acid : Moderate solubility in ethanol and DMSO, attributed to the methoxy group’s balance of hydrophobicity and polarity.
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